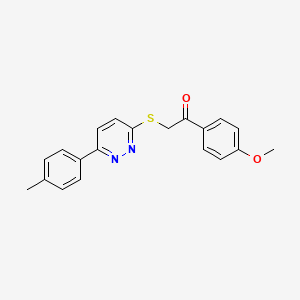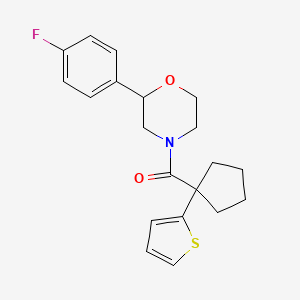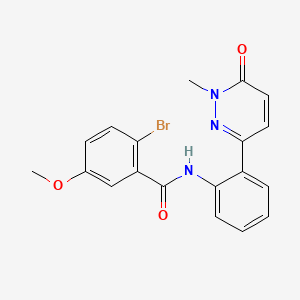![molecular formula C26H23N5O3S B2643137 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 901736-29-6](/img/structure/B2643137.png)
2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazolo[1,5-c]quinazolin ring, a phenyl ring, and a thioacetamide group . The compound is part of the 1,2,4-triazolo[1,5-a]pyrimidine family, which has been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .
Molecular Structure Analysis
The molecular formula of the compound is C29H28N6O3S, with an average mass of 540.636 Da and a monoisotopic mass of 540.194336 Da . The compound contains a 1,2,4-triazolo[1,5-c]quinazolin ring, which is isoelectronic with the purine ring. This ring system is fused to a phenyl ring and linked to a thioacetamide group .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The synthesis of related triazoloquinazoline compounds involves using N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. This process allows for the creation of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines and their derivatives (Al-Salahi, 2010).
- Another approach to synthesizing related compounds involves the preparation of 3H-10λ5-[1,2,4]Triazolo[4,3-a]quinazolin-10-ylium-1-aminides. This method uses aryl thiosemicarbazides and dicyclohexylcarbodiimide (DCC), with the molecular structure investigated via X-ray crystallography (Crabb et al., 1999).
Antihistaminic Activity
- Some 1,2,4-triazoloquinazoline derivatives have been explored for their potential as H1-antihistaminic agents. Novel compounds synthesized through cyclization showed significant protection against histamine-induced bronchospasm in guinea pigs. These findings suggest their potential in developing new classes of antihistamines (Alagarsamy et al., 2008).
Antimicrobial Activity
- Novel 1,2,4-triazole derivatives containing quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have shown promising antibacterial activities against rice bacterial pathogens. These findings indicate their potential as agricultural bactericides against Xanthomonas oryzae pv. oryzae (Yang & Bao, 2017).
Anticancer Activity
- Isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazolines have been synthesized and evaluated for their anticancer and FGFR1 inhibitory activity. These compounds have shown potential as antitumor agents and may offer new avenues in cancer treatment research (Voskoboynik et al., 2016).
Molecular Docking and QSAR Studies
- N-(Phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides were synthesized and investigated for antimicrobial activity. Molecular docking and QSAR studies suggest a mechanism of action, pointing towards their potential in developing new antimicrobial agents (Antypenko et al., 2017).
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound could include further investigation into its biological activity, particularly its potential as a drug for treating various diseases . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and environmental impact, would be beneficial .
Propiedades
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-16-9-7-8-12-19(16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-18(20)25-29-24(30-31(25)26)17-10-5-4-6-11-17/h4-14H,15H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXITCYCFMOZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(Aminomethyl)-1H-1,2,4-triazol-3-yl]-cyclopropylmethanol;hydrochloride](/img/structure/B2643057.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methylpropyl)oxamide](/img/structure/B2643058.png)
![1-(2-ethoxyethyl)-3,9-dimethyl-7-(3-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2643061.png)


![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2643065.png)

![(2Z)-2-amino-3-[(E)-[(2-chloro-6-fluorophenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643068.png)

![N-(cyanomethyl)-N-methyl-2-[(2-methylphenyl)sulfanyl]acetamide](/img/structure/B2643072.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2643073.png)

